2-[(Butoxymethoxy)methyl]oxirane
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Overview
Description
. It is a colorless liquid that is used in various chemical synthesis processes due to its reactive epoxide group.
Preparation Methods
The synthesis of 2-[(Butoxymethoxy)methyl]oxirane typically involves the reaction of butyl alcohol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-[(Butoxymethoxy)methyl]oxirane undergoes several types of chemical reactions, primarily due to the presence of the epoxide ring. These reactions include:
Ring-opening reactions: These can proceed via nucleophilic substitution (S_N2) or acid-catalyzed mechanisms.
Oxidation and reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The epoxide ring can be opened by various nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.
Scientific Research Applications
2-[(Butoxymethoxy)methyl]oxirane is used in a variety of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-[(Butoxymethoxy)methyl]oxirane involves the ring-opening of the epoxide group. This reaction can be catalyzed by acids, bases, or enzymes, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include nucleophilic attack on the epoxide carbon, resulting in the formation of β-hydroxy ethers, amines, or thiols .
Comparison with Similar Compounds
2-[(Butoxymethoxy)methyl]oxirane can be compared with other similar compounds such as:
2-[(2-Butoxyethoxy)methyl]oxirane: This compound has a similar structure but with an additional ethoxy group, which can affect its reactivity and solubility.
2,3-epoxypropyl butyl ether: This is another name for this compound, highlighting its structural similarity.
Polyether ethylene oxide (PEGDGE): This compound is used in similar applications but has different physical properties due to its larger molecular size.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical and industrial applications .
Properties
CAS No. |
4416-86-8 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(butoxymethoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-9-7-10-5-8-6-11-8/h8H,2-7H2,1H3 |
InChI Key |
VTTUMIJVBQDPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOCC1CO1 |
Origin of Product |
United States |
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